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Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Roselipin 2A and its known analogs, focusing

on their structure-activity relationships as inhibitors of diacylglycerol acyltransferase (DGAT).

The information presented is based on currently available scientific literature.

Overview of Roselipin Family
Roselipins are a class of natural products isolated from the marine fungus Gliocladium roseum

KF-1040.[1] The family includes Roselipin 1A, 1B, 2A, and 2B, all of which have been identified

as inhibitors of DGAT, an enzyme crucial in triglyceride synthesis.[1] The core structure of these

molecules is a complex polyketide, 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-

2E,6E,10E-icosenoic acid, which is modified with D-mannose and D-arabinitol sugar moieties.

[2]

Comparative Analysis of Roselipin Analogs
The primary structural differences among the known Roselipins lie in the stereochemistry of the

arabinitol linkage and the acetylation of the mannose sugar. Roselipin 2A is the 6"-O-

acetylated form of Roselipin 1A.[2] The available data indicates that the entire family of

Roselipins inhibits DGAT with IC50 values in the range of 15 to 22 µM.[1][3][4]
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Compound Key Structural Features
Diacylglycerol
Acyltransferase (DGAT)
IC50 (µM)

Roselipin 1A
Stereoisomer with arabinitol

esterified at one terminus
15 - 22[1][3][4]

Roselipin 1B
Stereoisomer with arabinitol

esterified at the other terminus
15 - 22[1]

Roselipin 2A
6"-O-acetyl derivative of

Roselipin 1A
15 - 22[1]

Roselipin 2B
6"-O-acetyl derivative of

Roselipin 1B
15 - 22[1]

Note: The currently published literature provides a general IC50 range for the Roselipin family,

without specifying distinct values for each analog. This suggests that the stereochemical

difference in the arabinitol moiety and the 6"-O-acetylation on the mannose do not significantly

alter the DGAT inhibitory activity in the assays performed.

Preliminary Structure-Activity Relationship (SAR)
Insights
Based on the limited available data, the following preliminary SAR conclusions can be drawn:

The polyketide backbone with its specific pattern of methyl and hydroxyl groups is likely

essential for DGAT inhibition.

The presence of the D-mannose and D-arabinitol moieties is a common feature of these

active compounds.

The stereochemistry of the arabinitol linkage (distinguishing the A and B series) does not

appear to have a major impact on the inhibitory potency.

Acetylation at the 6" position of the mannose (distinguishing the 1 and 2 series) also does

not seem to significantly affect activity.
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It is important to emphasize that these are high-level observations. A comprehensive SAR

study involving the synthesis and testing of a wider range of analogs would be necessary to

fully elucidate the pharmacophore and guide further drug development.

Visualizing Structural Relationships and
Experimental Workflows
To better understand the relationships between these compounds and the general process of

SAR studies, the following diagrams are provided.

Caption: Structural relationships between Roselipin analogs.
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Caption: General workflow for a structure-activity relationship study.

Experimental Protocols
The inhibitory activity of the Roselipin family was determined using a DGAT enzyme assay with

rat liver microsomes.[1] Below is a representative protocol for such an assay.

Objective: To determine the in vitro inhibitory effect of test compounds on DGAT activity.
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Materials:

Rat liver microsomes (source of DGAT enzyme)

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mg/mL fatty acid-free BSA

Substrates: 1,2-diacylglycerol and [¹⁴C]-oleoyl-CoA

Test compounds (e.g., Roselipin 2A) dissolved in DMSO

Stop Solution: Chloroform:Methanol (2:1)

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl

ether:acetic acid, 70:30:1)

Scintillation fluid and counter

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a solution of 1,2-

diacylglycerol, and the test compound at various concentrations.

Enzyme Addition: Add the rat liver microsome preparation to initiate the reaction.

Substrate Addition: Add [¹⁴C]-oleoyl-CoA to the reaction mixture.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

Reaction Termination: Stop the reaction by adding the chloroform:methanol stop solution.

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous

phases. Collect the lower organic phase containing the lipids.

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate to separate

the different lipid species. The product, triacylglycerol, will migrate to a specific position.

Quantification: Scrape the area of the TLC plate corresponding to triacylglycerol and

measure the amount of radioactivity using a scintillation counter.
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Data Analysis: Calculate the percent inhibition of DGAT activity for each concentration of the

test compound relative to a vehicle control (DMSO). Determine the IC50 value by plotting the

percent inhibition against the log of the compound concentration.

This guide serves as a starting point for researchers interested in the DGAT inhibitory

properties of Roselipin 2A and its analogs. Further synthetic efforts to create a library of

related compounds are needed to build a more detailed understanding of their structure-activity

relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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